REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[CH2:10][C:9](=[O:11])[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].I[CH2:23][CH2:24][CH2:25][CH2:26]I>C1COCC1>[Cl:1][C:2]1[C:3]2[C:10]3([CH2:26][CH2:25][CH2:24][CH2:23]3)[C:9](=[O:11])[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC(C2)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
ICCCCI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Stir at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
CUSTOM
|
Details
|
the reaction to −78° C.
|
Type
|
CUSTOM
|
Details
|
to reach 0° C.
|
Type
|
STIRRING
|
Details
|
stir for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to reach RT
|
Type
|
STIRRING
|
Details
|
stir for additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extract with EA
|
Type
|
WASH
|
Details
|
Wash the organic layer with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporate the organic layer
|
Type
|
CUSTOM
|
Details
|
purify over a 10 g silica column with acetone (5%) in DCM
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)NC(C21CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g | |
YIELD: PERCENTYIELD | 43.09% | |
YIELD: CALCULATEDPERCENTYIELD | 43.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |